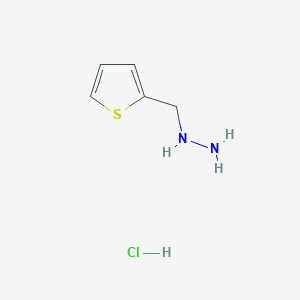

2-(Hydrazinomethyl)thiophene hydrochloride

描述

属性

IUPAC Name |

thiophen-2-ylmethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c6-7-4-5-2-1-3-8-5;/h1-3,7H,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFPVASCCKZMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259535-14-3 | |

| Record name | [(thiophen-2-yl)methyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation Methods of 2-(Hydrazinomethyl)thiophene Hydrochloride

General Synthetic Strategy

The synthesis of this compound typically proceeds via two main steps:

- Formation of a 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene intermediate.

- Nucleophilic substitution with hydrazine hydrate, followed by formation of the hydrochloride salt.

The process leverages the reactivity of benzylic halides with hydrazine and is adaptable for both laboratory-scale and industrial synthesis.

Stepwise Synthetic Route

Synthesis of 2-(Halomethyl)thiophene

The starting material, 2-methylthiophene, is subjected to halogenation (chlorination or bromination) at the methyl group to yield 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene. This is commonly achieved using N-chlorosuccinimide or N-bromosuccinimide in the presence of a radical initiator such as benzoyl peroxide.

Nucleophilic Substitution with Hydrazine

The halomethyl intermediate is then reacted with an excess of hydrazine hydrate, typically in an alcoholic solvent (e.g., ethanol), under reflux. The nucleophilic substitution replaces the halide with a hydrazinomethyl group, yielding 2-(hydrazinomethyl)thiophene.

Formation of the Hydrochloride Salt

The free base is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the hydrochloride salt. The product is filtered, washed, and dried under vacuum.

Representative Procedure

Although no single source provides a detailed experimental procedure for this specific compound, the following method is consistent with established practices for analogous hydrazinomethyl heterocycles:

-

- Dissolve 2-methylthiophene in an inert solvent (e.g., carbon tetrachloride).

- Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide.

- Reflux until the reaction is complete (monitored by TLC).

- Isolate 2-(chloromethyl)thiophene by extraction and distillation.

-

- Dissolve 2-(chloromethyl)thiophene in ethanol.

- Add excess hydrazine hydrate.

- Reflux for several hours.

- Cool, concentrate, and extract the product.

-

- Dissolve the crude product in ethanol.

- Add concentrated hydrochloric acid dropwise.

- Cool to precipitate the hydrochloride salt.

- Filter, wash with cold ethanol, and dry.

Data Table: Typical Reaction Conditions

| Step | Reagents/Conditions | Solvent | Time | Yield (approx.) |

|---|---|---|---|---|

| Halogenation | N-chlorosuccinimide, benzoyl peroxide | CCl₄ | 2-3 h | 70–85% |

| Nucleophilic substitution | Hydrazine hydrate, reflux | Ethanol | 3–6 h | 60–80% |

| Salt formation | HCl (conc.), 0–5°C | Ethanol | 1 h | 90–95% (salt) |

*Yields are estimated based on analogous literature procedures for hydrazinomethyl heterocycles.

Research Findings and Analysis

- Commercial Availability : this compound is available from specialized chemical suppliers, indicating the practicality and scalability of the above synthetic approach.

- Spectral Characterization : The compound is typically characterized by NMR (proton and carbon), mass spectrometry, and elemental analysis. The hydrazine protons are distinct in the NMR spectrum, confirming successful substitution.

- Related Literature : While direct reports on this precise compound are limited, the synthetic logic is well-supported by numerous studies on hydrazinomethyl derivatives of aromatic and heteroaromatic systems.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Halogenation + Hydrazinolysis | Simple, robust, scalable | High selectivity, moderate cost | Requires handling of hydrazine and halogenated intermediates |

| Reductive Amination (not commonly used for this compound) | Uses aldehyde and hydrazine | Milder conditions, but less direct | Lower yields, more steps |

Notes and Recommendations

- Safety : Hydrazine and halogenated intermediates are hazardous and should be handled in a fume hood with appropriate PPE.

- Purity : The hydrochloride salt is preferred for storage and handling due to improved stability and ease of purification.

- Optimization : Reaction times and temperatures can be adjusted based on scale and desired purity; monitoring by TLC or HPLC is recommended.

化学反应分析

Types of Reactions: 2-(Hydrazinomethyl)thiophene hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of thiophene derivatives with higher oxidation states.

Reduction: Reduction reactions can produce hydrazine derivatives or other reduced forms of the compound.

Substitution: Substitution reactions can result in the formation of various substituted thiophene compounds.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including 2-(Hydrazinomethyl)thiophene hydrochloride. A notable investigation synthesized several diarylthiophene-2-carbohydrazide derivatives, which were evaluated for their cytotoxic effects against cancer cell lines. The results indicated that specific derivatives exhibited significant cytotoxicity, with IC50 values as low as 4.86 µM, demonstrating their potential as anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For instance, compounds derived from thiophene structures have shown to disrupt cellular processes critical for cancer cell proliferation and survival . This suggests that this compound could similarly affect cancer cell viability through analogous pathways.

Materials Science

Electrochemical Applications

Thiophenes are widely used in the field of organic electronics. Research indicates that this compound can serve as a precursor in the synthesis of conductive polymers and organic semiconductors. These materials are essential for developing organic photovoltaic cells and light-emitting diodes (LEDs) .

Table 1: Summary of Electrochemical Properties

| Property | Value |

|---|---|

| Conductivity | High |

| Stability | Moderate |

| Solubility | Soluble in organic solvents |

Organic Synthesis

Reagent in Chemical Reactions

This compound is utilized as a reagent in various organic reactions, including the synthesis of hydrazones and related compounds. Its ability to form stable intermediates makes it valuable in synthetic pathways aimed at producing complex molecules .

Case Study: Synthesis of Hydrazones

In a recent study, this compound was employed to synthesize a series of hydrazones through condensation reactions with aldehydes. The resulting hydrazones demonstrated diverse biological activities, further emphasizing the compound's utility in drug discovery and development .

Antiviral Properties

There is emerging evidence suggesting that thiophene derivatives possess antiviral activities. One study indicated that certain substituted thiophenes could inhibit viral replication, making them candidates for antiviral drug development . This aligns with the broader trend of exploring thiophenes as therapeutic agents against various viral infections.

作用机制

The mechanism by which 2-(Hydrazinomethyl)thiophene hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include modulation of signaling cascades, inhibition of enzyme activity, or alteration of cellular processes.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with Thiophene Backbones

2-Chloro-4-(hydrazinomethyl)thiophene Hydrochloride

- Structure: Chloro substituent at the 2-position and hydrazinomethyl at the 4-position.

- Key Differences: The electron-withdrawing chloro group increases electrophilic reactivity compared to the unsubstituted hydrazinomethyl analog.

- Molecular Formula : C₅H₈Cl₂N₂S vs. C₅H₉ClN₂S for the target compound.

- Applications : Used in synthetic intermediates for bioactive molecules, though its safety profile is less studied .

Articaine Hydrochloride

- Structure: 4-Methyl-3-[2-(propylamino)propionamido]-2-thiophenecarboxylic acid methyl ester hydrochloride.

- Key Differences: Contains a propylamino side chain and ester group instead of hydrazine. The thiophene ring enhances lipid solubility, improving its efficacy as a local anesthetic .

- Molecular Weight : 320.83 g/mol vs. 164.65 g/mol for the target compound.

4-Methylthiophen-2-amine Hydrochloride

Functional Group Comparisons

Hydrazine Derivatives

- 2-Hydrazinobenzoic Acid Hydrochloride: A benzoic acid derivative with hydrazine at the 2-position. The carboxylic acid group enables chelation, contrasting with the thiophene-based hydrophobicity of the target compound .

- Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate: Demonstrates hydrazine’s role in forming Schiff bases, a reactivity shared with 2-(hydrazinomethyl)thiophene hydrochloride but with added steric complexity .

Physicochemical and Pharmacological Properties

Solubility and Stability

- This compound: High water solubility due to the hydrochloride salt. The thiophene ring contributes to moderate lipid solubility .

- Thiophene Fentanyl Hydrochloride: Similar hydrochloride salt formulation but with a piperidine substituent, leading to higher lipophilicity and CNS penetration.

Reactivity

- The hydrazine group in the target compound participates in condensation reactions (e.g., hydrazone formation), akin to procedures described for 2-(5-amidinobenzoxazol-2-yl)-5-(4-amidinophenyl)thiophene hydrochloride .

- In contrast, 2-thiophene acetyl chloride () undergoes acylation reactions, highlighting divergent reactivity pathways.

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|

| 2-(Hydrazinomethyl)thiophene HCl | C₅H₉ClN₂S | 164.65 | Hydrazinomethyl (2-position) |

| 2-Chloro-4-(hydrazinomethyl)thiophene HCl | C₅H₈Cl₂N₂S | 199.09 | Chloro (2), hydrazinomethyl (4) |

| Articaine HCl | C₁₃H₂₀N₂O₃S·HCl | 320.83 | Propylamino, ester |

Table 2: Key Properties

| Compound | Water Solubility | Lipid Solubility | Reactivity Profile |

|---|---|---|---|

| 2-(Hydrazinomethyl)thiophene HCl | High | Moderate | Nucleophilic (hydrazine) |

| 2-Thiophene Acetyl Chloride | Low | High | Electrophilic (acyl chloride) |

| Temocapril HCl | Moderate | High | Redox-active (thiophene) |

生物活性

2-(Hydrazinomethyl)thiophene hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves the condensation of thiophene derivatives with hydrazine or its derivatives. The resulting compound is characterized by the presence of both hydrazine and thiophene moieties, which contribute to its biological activity.

Antioxidant Activity

Research indicates that derivatives of thiophene, including this compound, exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity is often assessed using assays such as DPPH and ABTS, which measure the ability of a compound to scavenge free radicals.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiophene-based compounds. For instance, derivatives containing the thiophene ring have shown promising results against various cancer cell lines, including lung (A-549) and pancreatic (MIA PaCa-2) cancer cells.

- Case Study : In a study focusing on diarylthiophene-2-carbohydrazide derivatives, compounds demonstrated IC50 values ranging from 4.86 µM to >100 µM against MIA PaCa-2 cells, indicating varying degrees of potency. Notably, compound 7f exhibited the lowest IC50 value, showcasing its potential as an effective anticancer agent .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 7f | 4.86 | MIA PaCa-2 |

| 7d | >100 | Healthy Cells |

| 7a | <100 | MIA PaCa-2 |

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been explored. Compounds similar to this compound have demonstrated activity against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential microbial enzymes.

Structure-Activity Relationship (SAR)

The biological activity of hydrazone derivatives like this compound can be influenced by structural modifications. For example:

- Electron-withdrawing groups enhance anticancer activity by stabilizing the compound's active form.

- Electron-donating groups can improve antioxidant properties by increasing electron density on reactive sites.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer progression or microbial growth.

- Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells through various signaling pathways.

- Free Radical Scavenging : The ability to neutralize free radicals contributes to both antioxidant and anticancer activities.

常见问题

Q. What are the standard synthetic protocols for 2-(hydrazinomethyl)thiophene hydrochloride, and how can purity be validated experimentally?

- Methodological Answer : The synthesis typically involves condensation of thiophene derivatives with hydrazine precursors under controlled conditions. For example, similar hydrazone syntheses utilize tetrahydrofuran (THF) as a solvent with triethylamine (EtN) to neutralize byproducts . Purity validation requires a combination of techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess chromatographic purity.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to remove impurities.

- Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and Cl .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- H/C NMR : Focus on resolving the hydrazinomethyl (-CH-NH-NH) proton signals (δ ~2.5–3.5 ppm) and thiophene ring protons (δ ~6.5–7.5 ppm). C NMR should confirm the thiophene backbone (C-S coupling) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to detect the [M+H] ion. High-resolution MS (HRMS) validates molecular formula .

- FT-IR : Identify N-H stretches (~3200–3400 cm) and C=N vibrations (~1600 cm) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .

- Spill Management : Collect solid residues mechanically (e.g., with a dustpan) and dispose of as hazardous waste. Avoid aqueous washdown to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation (e.g., unexpected splitting in NMR)?

- Methodological Answer :

- Dynamic Effects : Investigate tautomerism or rotational barriers using variable-temperature NMR. For example, hydrazone groups may exhibit slow exchange between E/Z configurations .

- Cross-Validation : Combine X-ray crystallography (if crystals are obtainable) with DFT calculations to model electronic environments. Software like Mercury or Olex2 can refine crystal structures .

- 2D NMR : Employ HSQC and HMBC to assign ambiguous peaks, particularly for overlapping thiophene and hydrazine signals .

Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalytic Optimization : Screen Lewis acids (e.g., ZnCl) to accelerate hydrazone formation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates. Avoid protic solvents if competing hydrolysis is observed .

- Workup Efficiency : Use liquid-liquid extraction (e.g., dichloromethane/water) to isolate the product from unreacted hydrazine .

Q. How can computational modeling predict the biological activity or reactivity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes with hydrazone-binding sites). Focus on hydrogen-bonding and π-π stacking with aromatic residues .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model transition states for degradation pathways .

Q. What in vitro assays are suitable for preliminary pharmacological profiling of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against serine hydrolases or metalloproteases using fluorogenic substrates (e.g., AMC-tagged peptides). IC values can guide structure-activity relationship (SAR) studies .

- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) to assess baseline toxicity. Use EC thresholds ≤10 µM for lead prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。